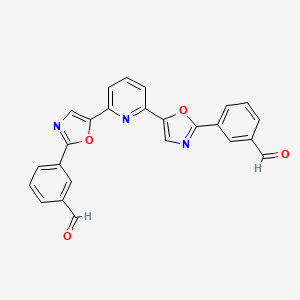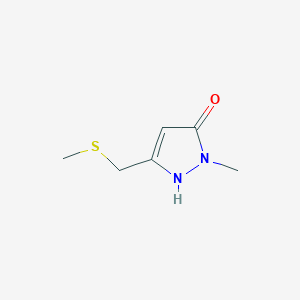
3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3,5-dimethylpyrazole with phosgene or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
3,5-Dimethylpyrazole+Phosgene→3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety, given the hazardous nature of phosgene. The use of alternative reagents such as triphosgene can also be considered to mitigate risks associated with phosgene handling.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,5-dimethylpyrazole and hydrochloric acid.
Condensation Reactions: It can react with amines to form ureas or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be employed to enhance reaction rates.
Major Products
The major products formed from reactions with this compound include:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Ureas: Formed by reaction with primary or secondary amines.
Applications De Recherche Scientifique
3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the preparation of coordination complexes and ligands for catalysis.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: A precursor to 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride, used in similar applications.
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride: Another derivative with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrazole derivatives. Its ability to form a wide range of derivatives makes it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
3,5-dimethylpyrazole-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQBQAECPMHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502775 |
Source


|
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49652-39-3 |
Source


|
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol](/img/structure/B12882686.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)

![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)

![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)



![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)


![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
